Sigetin
Overview
Description
Sigetin is a chemical compound known for its effects on the transport of calcium and magnesium in uterine smooth muscle. It has applications in fetal development research and is primarily used for scientific purposes . The molecular formula of this compound is C18H22KO6S2, and it has a molecular weight of 437.59 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sigetin involves multiple steps, including the reaction of specific precursors under controlled conditions. Detailed synthetic routes and reaction conditions are proprietary and not widely published. general organic synthesis techniques involving the use of solvents, catalysts, and temperature control are employed.
Industrial Production Methods: Industrial production of this compound is carried out under stringent conditions to ensure purity and consistency. The process involves large-scale chemical reactions, purification steps such as crystallization or chromatography, and quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions: Sigetin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Sigetin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its role in calcium and magnesium transport in uterine smooth muscle.
Medicine: Explored for potential therapeutic applications in fetal development and related areas.
Industry: Utilized in the development of research tools and reagents for scientific studies.
Mechanism of Action
The mechanism of action of Sigetin involves its interaction with calcium and magnesium transport pathways in uterine smooth muscle. It affects the transport of these ions, which can influence muscle contraction and relaxation. The molecular targets and pathways involved include ion channels and transporters that regulate calcium and magnesium levels .
Comparison with Similar Compounds
Fluconazole: An antifungal drug used as a control in studies.
Itaconic Acid: A plant reference compound.
Quercetin: A flavonoid with antioxidant properties.
Cinnamic Acid: A compound used in various chemical reactions.
Rutin: A bioflavonoid with potential health benefits.
Caffeic Acid: An organic compound with antioxidant properties.
Gallic Acid: A phenolic acid with various applications.
Apigenin: A flavonoid with potential therapeutic effects.
Rosmarinic Acid: A compound with antioxidant and anti-inflammatory properties.
Uniqueness of Sigetin: this compound is unique due to its specific effects on calcium and magnesium transport in uterine smooth muscle, which distinguishes it from other similar compounds. Its applications in fetal development research and its role in ion transport pathways make it a valuable compound for scientific studies .
Properties
IUPAC Name |
dipotassium;4-[4-(4-sulfonatophenyl)hexan-3-yl]benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6S2.2K/c1-3-17(13-5-9-15(10-6-13)25(19,20)21)18(4-2)14-7-11-16(12-8-14)26(22,23)24;;/h5-12,17-18H,3-4H2,1-2H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMUAVFFONATJG-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)S(=O)(=O)[O-])C(CC)C2=CC=C(C=C2)S(=O)(=O)[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20K2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60252-39-3 (Parent) | |
Record name | Sigetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50928902 | |
Record name | Dipotassium 4,4'-(hexane-3,4-diyl)di(benzene-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50928902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3563-47-1, 13517-49-2 | |
Record name | Sigetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sygethin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013517492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipotassium 4,4'-(hexane-3,4-diyl)di(benzene-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50928902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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